Thiamine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-[3-[(4-amino-2-methylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N4OS/c1-8-11(3-4-17)18-7-16(8)6-10-5-14-9(2)15-12(10)13/h5,7,17H,3-4,6H2,1-2H3,(H2,13,14,15)/q+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZRWCGZRTZMZEH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=[N+]1CC2=CN=C(N=C2N)C)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N4OS+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50220251 | |
| Record name | Thiamine ion | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50220251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid with a slight odor; [HSDB] Crystals; [Avocado Research MSDS], Solid | |
| Record name | Thiamine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/17375 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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| Record name | Thiamine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000235 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
500.0 mg/mL | |
| Record name | Thiamine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00152 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Thiamine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000235 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
70-16-6, 59-43-8 | |
| Record name | 3-[(4-Amino-2-methyl-5-pyrimidinyl)methyl]-5-(2-hydroxyethyl)-4-methylthiazolium | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=70-16-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Thiamine ion | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000070166 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Thiamine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00152 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Thiamine ion | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50220251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Thiamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.387 | |
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| Record name | THIAMINE ION | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4ABT0J945J | |
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| Record name | Thiamine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000235 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
248 °C | |
| Record name | Thiamine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00152 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Thiamine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000235 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Preparation Methods
Synthesis of Pyrimidine Intermediate
The chemical synthesis of this compound begins with the preparation of pyrimidine intermediates. A method disclosed in CN104910142A involves hydrolyzing o-chloroaniline under controlled conditions, followed by water vapor distillation to recover the starting material. Subsequent steps include methanol addition and reactions with formaldehyde and acetonitrile to yield 4-amino-5-aminomethyl-2-methylpyrimidine, a key intermediate. This process emphasizes efficiency in intermediate purification, which directly impacts the final product’s purity.
This compound Hydrochloride Production
CN103387573A details a novel chemical synthesis route for this compound hydrochloride that avoids hypertoxic reagents like chlorosulfonic acid. Concentrated hydrochloric acid is heated to 110°C to release hydrogen chloride gas, which is dried using sulfuric acid and dissolved in methanol. This acidified methanol reacts with a methanolic solution of this compound nitrate, yielding this compound hydrochloride after filtration and drying. Key advantages include:
- Higher Tap Density : Improved bulk density (0.45–0.50 g/cm³ vs. 0.35–0.40 g/cm³ in traditional methods).
- Stable Chloride Content : Total chlorine content remains consistent at 20.8–21.2%.
- Environmental Safety : Eliminates risks associated with chlorosulfonic acid, reducing hazardous waste.
Microbial Fermentation Using Engineered Yeast
Strain Development and Genetic Modifications
US4186252A describes the use of mutated Saccharomyces strains (e.g., S. cerevisiae DBM 159 and S. uvarum DBM 189) to produce this compound via fermentation. These strains are engineered to overexpress this compound biosynthesis genes, enabling excess vitamin excretion into the fermentation medium. Stability in vitamin production across generations makes these strains suitable for industrial-scale processes.
Fermentation Process Optimization
The fermentation medium includes carbon sources (glucose, fructose, sucrose) and nitrogen sources (ammonium sulfate, urea). Key parameters:
- pH : Maintained at 4.5–5.5 to optimize yeast activity.
- Temperature : 28–32°C for maximal this compound yield.
- Oxygenation : Aerobic conditions enhance biomass production, increasing this compound excretion.
This method integrates this compound production with ethanol fermentation, making it economically viable for breweries and biofuel industries.
Enzymatic Biosynthesis and Structural Insights
Prokaryotic this compound Biosynthesis Pathways
The this compound biosynthetic pathway in prokaryotes involves coordinated action of enzymes such as ThiC (hydroxymethyl pyrimidine synthase) and ThiG (thiazole synthase). Structural studies (e.g., PDB: 3EPM, 1G69) reveal critical active-site residues:
This compound Diphosphate (ThDP) in Enzymatic Mechanisms
ThDP-dependent enzymes, such as transketolase, employ a conserved mechanism where the thiazole C2 atom acts as a nucleophile (Figure 2c). The enamine intermediate attacks carbonyl groups in substrates like pyruvate, facilitating decarboxylation and carbon-carbon bond formation.
Comparative Analysis of Preparation Methods
| Method | Yield | Advantages | Limitations |
|---|---|---|---|
| Chemical Synthesis | 85–90% | High purity; Scalable | Toxic byproducts; Energy-intensive |
| Microbial Fermentation | 70–75% | Eco-friendly; Integrated with ethanol | Requires genetic engineering |
| Enzymatic Biosynthesis | 60–65% | Specificity; Low waste | High enzyme production costs |
Industrial Applications and Challenges
Food and Pharmaceutical Industries
This compound-enriched yeast produced via fermentation is used to fortify bread and alcoholic beverages. Chemically synthesized this compound hydrochloride remains dominant in pharmaceuticals due to its stability.
Sustainability Considerations
While microbial fermentation reduces reliance on petrochemicals, scaling up requires addressing genetic instability and substrate costs. Advances in synthetic biology, such as CRISPR-based strain optimization, may enhance yields further.
Chemical Reactions Analysis
Types of Reactions
Thiamine undergoes various chemical reactions, including phosphorylation, oxidation, and substitution .
Common Reagents and Conditions
Phosphorylation: This compound is phosphorylated to form this compound diphosphate (ThDP) using adenosine triphosphate (ATP) as a phosphate donor.
Substitution: This compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring.
Major Products
This compound Diphosphate (ThDP): An essential coenzyme in cellular metabolism.
Thiochrome: A fluorescent compound used in analytical chemistry to measure this compound levels.
Scientific Research Applications
Energy Metabolism
Vitamin B1 is essential for carbohydrate metabolism, aiding in the conversion of carbohydrates into glucose, which is then used for energy production in the form of adenosine triphosphate (ATP) . This metabolic pathway is critical for maintaining energy levels in the body, particularly in high-demand organs such as the brain and heart.
Neurological Health
This compound has been linked to neurological health, with deficiencies associated with conditions like Wernicke-Korsakoff syndrome and other cognitive disorders. Research indicates that adequate this compound levels may help mitigate symptoms of depression and improve mood stabilization when used alongside antidepressants . Additionally, ongoing studies are exploring its potential role in preventing memory loss and dementia in Alzheimer’s disease patients .
Diabetes Management
This compound supplementation has shown promise in managing diabetes by improving insulin sensitivity and reducing complications associated with high blood sugar levels. Some studies suggest that this compound may lower the risk of kidney problems and enhance nerve function in diabetic patients .
Cardiovascular Health
Vitamin B1 contributes to cardiovascular health by supporting proper heart function and potentially reducing hypertension. Its role in energy metabolism is vital for maintaining heart muscle efficiency .
Role in Plant Metabolism
Vitamin B1 is not only crucial for human health but also plays a significant role in plant physiology. It acts as a coenzyme in metabolic pathways essential for energy production within plants . this compound influences carbon assimilation and respiration, which are vital for plant growth and yield.
Disease Resistance and Stress Tolerance
Research has highlighted vitamin B1's role in enhancing plant resistance to diseases and stress conditions. It contributes to improved crop resilience against environmental stressors, thereby supporting food security . Biofortification of crops with increased this compound content is being explored as a strategy to improve nutritional quality for human consumption.
Case Studies
Recommendations for this compound Intake
The recommended dietary allowance (RDA) for this compound varies by age, gender, and physiological status (e.g., pregnancy). General guidelines suggest:
- Adult men: 1.2 mg/day
- Adult women: 1.1 mg/day
- Pregnant women: 1.4 mg/day
These recommendations highlight the importance of ensuring adequate this compound intake through diet or supplementation, especially for at-risk populations such as those with diabetes or neurological disorders .
Mechanism of Action
Thiamine exerts its effects primarily through its active form, this compound diphosphate (ThDP) . ThDP acts as a coenzyme for several enzymes involved in glucose metabolism, including pyruvate dehydrogenase and α-ketoglutarate dehydrogenase . These enzymes are crucial for the citric acid cycle, which generates adenosine triphosphate (ATP), the cell’s energy currency . This compound also plays a role in neurotransmitter synthesis, supporting proper nervous system function .
Comparison with Similar Compounds
Population Intake Levels
Disease Risk Modulation
Bioavailability and Stability
Digestive Recovery Rates in Raw Bars
| Vitamin | Salivary Phase Release | Intestinal Phase Retention (%) |
|---|---|---|
| B1 | High | 85–90 |
| B3 | Moderate | 75–80 |
| B6 | Low | 70–75 |
Post-Surgical Supplementation
- B1 : Increased in WLS Optimum 2.0 to address post-gastrectomy deficiencies.
- B12 : Higher doses prevent pernicious anemia.
Ecological and Pharmacological Roles
- Algal Blooms: 74% of harmful algal species require exogenous B1 and B12, with cellular quotas deplete environmental stocks within hours .
- Neuroprotection : B1 mitigates apoptosis in Parkinson’s via Bcl-2/p53 pathways, while B3 enhances dopaminergic neuron survival .
Biological Activity
Vitamin B1, also known as thiamine, is an essential water-soluble vitamin that plays a crucial role in various biological processes across all domains of life. Its primary function is as a coenzyme for several key enzymatic reactions involved in carbohydrate metabolism, making it vital for energy production and overall metabolic health.
Chemical Structure and Function
Vitamin B1 has a heterocyclic structure composed of a pyrimidine and a thiazole ring. These components are biosynthesized through distinct metabolic pathways in bacteria, archaea, and eukaryotes before being ligated to form this compound. This coenzyme stabilizes the acyl carbanion during rearrangement reactions, which is critical in pathways such as the tricarboxylic acid (TCA) cycle and the Calvin-Benson cycle .
Biological Roles and Mechanisms
-
Enzymatic Co-Factor : this compound is a cofactor for several enzymes, including:
- Pyruvate Dehydrogenase : Facilitates the conversion of pyruvate to acetyl-CoA.
- Transketolase : Involved in the pentose phosphate pathway.
- Oxoglutarate Dehydrogenase : Plays a role in the TCA cycle.
- Metabolism Regulation : this compound influences carbohydrate metabolism and is essential for the proper functioning of metabolic pathways that convert carbohydrates into energy. It also impacts lipid and amino acid metabolism .
- Microbial Interactions : In marine environments, vitamin B1 availability can control microbial community structures and interactions. Many marine bacteria, particularly those in the SAR11 clade, are auxotrophs for vitamin B1, meaning they cannot synthesize it de novo and must acquire it from their environment or through symbiotic relationships with other organisms .
Research Findings
Recent studies have highlighted several key findings regarding the biological activity of vitamin B1:
- Auxotrophy in Marine Microorganisms : Up to 78% of bacterioplankton taxa are found to be auxotrophic for vitamin B1, relying on environmental sources or interactions with other organisms for their this compound needs .
- Seasonal Variation : Concentrations of vitamin B1 in coastal systems vary seasonally, affecting microbial production rates. During periods of high productivity, such as spring blooms, increased demand for this compound can lead to its depletion in the environment .
- Biosynthesis Pathways : The biosynthetic pathways for vitamin B1 are regulated by riboswitches that respond to intracellular concentrations of this compound and its precursors. This regulatory mechanism allows organisms to adapt to varying environmental conditions regarding nutrient availability .
Case Study 1: Marine Ecosystems
A comprehensive study conducted during the North Atlantic spring bloom revealed significant shifts in microbial community structure correlated with dissolved concentrations of this compound-related compounds (TRCs). Measurements indicated that certain bacterial populations increased in abundance due to their auxotrophic nature, highlighting the ecological importance of vitamin B1 in marine food webs .
Case Study 2: Human Health
In humans, this compound deficiency can lead to serious health issues such as beriberi and Wernicke-Korsakoff syndrome. Clinical guidelines recommend daily intake levels ranging from 1.5 to 3 mg for individuals based on caloric intake and health status . Research indicates that adequate this compound levels are critical for maintaining metabolic health and preventing neurological disorders .
Data Table: Key Enzymes Utilizing Vitamin B1
| Enzyme | Function | Pathway |
|---|---|---|
| Pyruvate Dehydrogenase | Converts pyruvate to acetyl-CoA | TCA Cycle |
| Transketolase | Transfers carbon units in sugar metabolism | Pentose Phosphate Pathway |
| Oxoglutarate Dehydrogenase | Converts alpha-ketoglutarate to succinyl-CoA | TCA Cycle |
Q & A
Basic Research Questions
Q. What are the standard methodologies for quantifying vitamin B1 in complex biological matrices, and how do their sensitivity and specificity compare?
- Methodological Answer : Fluorescence assays and high-performance liquid chromatography (HPLC) are widely used for vitamin B1 quantification. Fluorescence methods (e.g., thiochrome assays) are cost-effective but may suffer from interference by fluorescent impurities . HPLC with UV/Vis detection offers higher specificity but requires rigorous sample preparation to isolate thiamine from phosphorylated derivatives (e.g., TMP, TDP) . Recent studies recommend coupling HPLC with mass spectrometry (LC-MS/MS) for enhanced sensitivity in low-concentration samples (e.g., cerebrospinal fluid) .
Q. How do researchers account for inter-individual variability in vitamin B1 bioavailability studies?
- Methodological Answer : Controlled feeding trials with standardized diets are employed to minimize variability. Biomarkers like erythrocyte transketolase activity (ETKA) are used to assess functional status, while urinary this compound excretion rates provide kinetic data . Recent protocols integrate genetic profiling (e.g., polymorphisms in SLC19A2/3 transporters) to explain differential absorption rates .
Q. What experimental models are optimal for studying this compound deficiency pathologies?
- Methodological Answer : Rodent models (e.g., pyrithis compound-induced deficiency) replicate neurological impairments (Wernicke’s encephalopathy) and allow for histopathological validation . In vitro models using neuroblastoma cell lines (e.g., SH-SY5Y) are used to study this compound-dependent mitochondrial dysfunction . Zebrafish larvae are emerging as a model for real-time imaging of this compound transport mechanisms .
Advanced Research Questions
Q. How can multi-factor experimental designs optimize studies on this compound’s role in metabolic pathways?
- Methodological Answer : Response surface methodology (RSM), such as Box-Behnken or central composite designs, efficiently evaluates interactions between variables (e.g., this compound concentration, pH, coenzyme availability). For example, a 3-factor Box-Behnken design was used to model this compound’s impact on yeast fermentation kinetics, reducing experimental runs by 50% while maintaining statistical power . Data from such designs are analyzed using ANOVA and regression models to identify optimal conditions .
Q. What strategies resolve contradictions in epidemiological data linking this compound intake to cognitive outcomes?
- Methodological Answer : Contradictions often arise from assay variability (e.g., ETKA vs. LC-MS/MS) or confounding factors (e.g., alcohol intake, genetic variants). Meta-analyses using standardized criteria (e.g., PRISMA) and Mendelian randomization improve causal inference . A 2024 meta-analysis reconciled disparities by stratifying populations by TPK1 genotype, revealing allele-specific responses to supplementation .
Q. How do novel microfluidic platforms address limitations in real-time this compound monitoring?
- Methodological Answer : Microfluidic electrochemical sensors with graphene-based electrodes detect this compound at nanomolar levels in serum, overcoming the low throughput of traditional methods . These platforms integrate with smartphone-based analytics for field applications (e.g., monitoring deficiency in resource-limited settings) . Challenges include matrix effects from proteins, which are mitigated by surface functionalization with molecularly imprinted polymers (MIPs) .
Q. What interdisciplinary approaches are advancing this compound research in systems biology?
- Methodological Answer : Multi-omics integration (transcriptomics, metabolomics) identifies this compound-dependent pathways in diseases like diabetes. For instance, flux balance analysis (FBA) in S. cerevisiae revealed compensatory mechanisms in this compound-depleted mitochondria . Clinically, machine learning models predict deficiency risks using EHR data (e.g., diuretic use, BMI) .
Methodological Challenges and Innovations
- Data Reproducibility : Discrepancies in food matrix analysis (e.g., this compound loss during extrusion) are addressed by harmonizing protocols (e.g., AOAC 942.23) and using stable isotope-labeled internal standards .
- Emerging Technologies : CRISPR-Cas9-edited cell lines (e.g., THTR1 knockout) elucidate transporter-specific roles in deficiency syndromes .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
